4-Butylbenzyl Bromide

Description

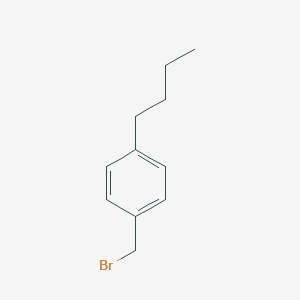

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-4-butylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Br/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-8H,2-4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQBGVFFKGZXJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60478625 | |

| Record name | 4-Butylbenzyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10531-16-5 | |

| Record name | 4-Butylbenzyl Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Butylbenzyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Butylbenzyl Bromide CAS number 10531-16-5 properties

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Butylbenzyl Bromide (CAS No. 10531-16-5), a key organic intermediate. It covers its physicochemical properties, safety and handling guidelines, detailed experimental protocols for its synthesis and common reactions, and its applications in research and development.

Core Properties and Identification

This compound, also known as 1-(bromomethyl)-4-butylbenzene, is a substituted aromatic halide.[1][2] The presence of a reactive benzylic bromide group makes it a valuable alkylating agent and a versatile building block in organic synthesis. Its structure consists of a benzene ring substituted with a butyl group and a bromomethyl group at the para positions.

The fundamental physical and chemical properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 10531-16-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₁₅Br | [1][2][3] |

| Molecular Weight | 227.14 g/mol | [1][2] |

| IUPAC Name | 1-(bromomethyl)-4-butylbenzene | [1][2] |

| Appearance | Colorless to light yellow/orange clear liquid | [5] |

| Boiling Point | 144 °C at 17 mmHg | [3][4][5] |

| Density | 1.22 g/mL | [3][5] |

| Refractive Index | 1.5410 - 1.5450 | [4][5] |

| SMILES | CCCCC1=CC=C(C=C1)CBr | [1][2] |

This compound is classified as a hazardous substance and requires careful handling. It is corrosive and can cause severe skin burns and eye damage.[1] All handling should be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Corrosive to Metals | Danger | H290: May be corrosive to metals | |

| Skin Corrosion/Irritation | GHS05 | Danger | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | GHS05 | Danger | H318: Causes serious eye damage |

Precautionary Statements: P234, P260, P264, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P321, P363, P390, P405, P406, P501.[1]

Storage: Store in a dry, cool, and well-ventilated area.[5] Keep the container tightly closed and store under an inert atmosphere (nitrogen or argon) at 2-8°C.[4][5] It is incompatible with acids, strong oxidizing agents, and strong bases.[6]

Synthesis and Experimental Protocols

The most common method for synthesizing this compound is through the free-radical bromination of 4-butyltoluene at the benzylic position. This reaction, often referred to as a Wohl-Ziegler bromination, typically uses N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.

This protocol describes the synthesis of this compound from 4-butyltoluene. A similar procedure is well-documented for the synthesis of the related compound, 4-tert-butylbenzyl bromide.[7]

Materials:

-

4-Butyltoluene

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon Tetrachloride (CCl₄) or other suitable non-polar solvent

-

Hexane

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-butyltoluene (1.0 eq) in carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide (1.0 eq) and a catalytic amount of benzoyl peroxide to the solution.

-

Reaction Execution: Heat the mixture to reflux. The reaction can be monitored by observing the consumption of the denser NBS, which will be replaced by the less dense succinimide byproduct floating on the solvent surface.

-

Work-up: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Purification:

-

Filter the mixture to remove the insoluble succinimide.

-

Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic byproducts.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Final Purification: The resulting crude this compound can be further purified by vacuum distillation to obtain a clear, colorless to light yellow liquid.

Chemical Reactivity and Applications

The primary utility of this compound in drug development and organic synthesis stems from the high reactivity of the benzylic bromide. It is an excellent electrophile for nucleophilic substitution reactions (Sₙ2), allowing for the covalent attachment of the 4-butylbenzyl moiety to a wide range of substrates.

This compound readily reacts with various nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-heteroatom or carbon-carbon bonds. This reactivity is central to its role as a synthetic building block.

This protocol provides a general method for the N-alkylation of a primary or secondary amine using this compound.

Materials:

-

Primary or Secondary Amine (e.g., piperidine)

-

This compound

-

Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) as a base

-

Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

-

Ethyl Acetate

-

Brine

Procedure:

-

Reaction Setup: Dissolve the amine (1.0 eq) and the base (1.5-2.0 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere.

-

Addition of Reagent: Add a solution of this compound (1.0-1.1 eq) in the same solvent dropwise to the stirred mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction may be gently heated (e.g., to 50-60 °C) to increase the rate if necessary.

-

Work-up:

-

Once complete, cool the reaction to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting crude product by column chromatography on silica gel to yield the pure N-(4-butylbenzyl)amine.

-

-

Pharmaceutical Intermediates: this compound is used to introduce the bulky and lipophilic 4-butylbenzyl group into potential drug candidates. This moiety can influence the molecule's pharmacological properties, such as receptor binding affinity, metabolic stability, and cell permeability. It has been used in the synthesis of inhibitors for various biological targets.

-

Organic Building Block: It serves as a key intermediate for synthesizing more complex molecules. Its reactions are fundamental to constructing frameworks for agrochemicals, fragrances, and specialty polymers.

-

Hydrophobic Reagent: The butyl group imparts significant hydrophobicity, making it useful in syntheses where non-polar characteristics are desired.

References

- 1. This compound | C11H15Br | CID 12150840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. This compound | CAS#:10531-16-5 | Chemsrc [chemsrc.com]

- 4. This compound , >97.0%(GC) , 10531-16-5 - CookeChem [cookechem.com]

- 5. This compound CAS#: 10531-16-5 [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. 4-tert-Butylbenzyl bromide | 18880-00-7 [chemicalbook.com]

physical and chemical properties of 4-Butylbenzyl Bromide

An In-depth Technical Guide to 4-tert-Butylbenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of 4-tert-Butylbenzyl Bromide (CAS No. 18880-00-7). It is a key organic intermediate utilized in the synthesis of pharmaceuticals and agrochemicals.[1] This document details its molecular structure, physicochemical characteristics, reactivity, and established synthetic protocols. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to aid in understanding.

Introduction

4-tert-Butylbenzyl Bromide, systematically named 1-(bromomethyl)-4-(tert-butyl)benzene, is an aromatic organobromine compound.[2] Its structure features a benzyl bromide core with a sterically bulky tert-butyl group at the para position. This tert-butyl group enhances lipophilicity and influences the electronic and steric environment of the reactive benzylic bromide functional group.

The primary utility of this compound lies in its role as a versatile intermediate in organic synthesis.[3] The benzylic bromide is a good leaving group, making the compound an excellent substrate for nucleophilic substitution reactions. This allows for the efficient introduction of the 4-tert-butylbenzyl moiety into a wide range of molecular scaffolds, a common strategy in the development of new therapeutic agents and other functional molecules.

Physical and Chemical Properties

4-tert-Butylbenzyl Bromide is typically a colorless to light yellow liquid at room temperature.[4] It is characterized by limited solubility in water but shows good solubility in common organic solvents such as chloroform and ether.[1]

Physicochemical Data

The key physical and chemical properties of 4-tert-Butylbenzyl Bromide are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 18880-00-7 | [5][6][7] |

| Molecular Formula | C₁₁H₁₅Br | [5][7] |

| Molecular Weight | 227.14 g/mol | [2][8] |

| Appearance | Clear colorless to light yellow liquid | [4][7] |

| Melting Point | 8-12 °C | [5][8] |

| Boiling Point | 93-94 °C at 1.5 mmHg | [8] |

| Density | 1.236 g/mL at 25 °C | [8] |

| Refractive Index | n20/D 1.545 | [8] |

| Flash Point | 110 °C (230 °F) - closed cup | |

| Vapour Pressure | 0.0115 mmHg at 25°C | [5] |

| Solubility | Soluble in ether, chloroform; limited solubility in water | [1] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of 4-tert-Butylbenzyl Bromide.

| Spectrum Type | Key Features and Observations |

| ¹H NMR | The proton NMR spectrum is characterized by signals corresponding to the tert-butyl protons (singlet, ~1.3 ppm), the benzylic methylene protons (singlet, ~4.5 ppm), and the aromatic protons on the disubstituted benzene ring (two doublets, ~7.2-7.4 ppm). |

| ¹³C NMR | The carbon NMR spectrum will show distinct signals for the quaternary carbon and methyl carbons of the tert-butyl group, the benzylic carbon, and the aromatic carbons. |

| Infrared (IR) | The IR spectrum typically displays characteristic peaks for C-H stretching of the aromatic ring and alkyl groups, C=C stretching of the aromatic ring, and the C-Br stretching frequency. |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). |

Chemical Reactivity and Applications

The reactivity of 4-tert-Butylbenzyl Bromide is dominated by the benzylic bromide group. It readily participates in nucleophilic substitution reactions (both SN1 and SN2 mechanisms), making it an excellent alkylating agent for introducing the 4-tert-butylbenzyl group.[1]

Key Reactions:

-

Alkylation of Amines, Alcohols, and Thiols: It reacts with a wide variety of nucleophiles to form ethers, thioethers, and secondary or tertiary amines.

-

Ester Formation: Reaction with carboxylate salts yields the corresponding esters.

-

Grignard Reagent Formation: It can be used to prepare the corresponding Grignard reagent, although care must be taken due to the reactivity of the benzylic position.

Its primary application is as a building block in multi-step organic syntheses. In drug development, the 4-tert-butylbenzyl group can be incorporated to enhance potency, modulate solubility, or improve metabolic stability by providing steric hindrance.

Figure 1: Logical relationship of 4-tert-Butylbenzyl Bromide in synthesis.

Experimental Protocols

Synthesis via Wohl-Ziegler Bromination

A common and reliable method for synthesizing 4-tert-Butylbenzyl Bromide is through the radical bromination of 4-tert-butyltoluene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.[4] This is known as the Wohl-Ziegler reaction.[9][10]

Materials:

-

4-tert-Butyltoluene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0 eq)

-

Benzoyl Peroxide (radical initiator, ~0.02 eq)

-

Carbon Tetrachloride (CCl₄) (solvent)

-

Hexane (for workup)

-

Magnesium Sulfate (drying agent)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-tert-butyltoluene (e.g., 14.8 g, 0.10 mol) in carbon tetrachloride.[4]

-

Addition of Reagents: Add N-bromosuccinimide (e.g., 17.8 g, 0.10 mol) and benzoyl peroxide (e.g., 200 mg) to the solution.[4]

-

Reaction: Heat the mixture to reflux. The reaction is typically complete within 2-4 hours. The completion can be monitored by observing that the dense NBS at the bottom of the flask is consumed and replaced by the less dense succinimide, which floats.[9]

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove the insoluble succinimide. Wash the filtrate with carbon tetrachloride.[4]

-

Purification: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting residue in hexane and dry the solution with magnesium sulfate. Filter off the drying agent and evaporate the solvent under reduced pressure to yield the final product, 4-tert-Butylbenzyl Bromide.[4]

Figure 2: Experimental workflow for the synthesis of 4-tert-Butylbenzyl Bromide.

Safety and Handling

4-tert-Butylbenzyl Bromide is classified as a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Identification:

-

GHS Classification: Skin Corrosion/Irritation (Category 1B), Serious Eye Damage/Eye Irritation (Category 1).

-

Signal Word: Danger.

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and a lab coat. Handle in a well-ventilated area or under a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents, strong bases, and acids.

-

In case of contact:

-

Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

-

Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Conclusion

4-tert-Butylbenzyl Bromide is a valuable reagent for the synthetic chemist, particularly in the fields of medicinal chemistry and drug development. Its well-defined physical properties and predictable reactivity make it a reliable building block for introducing the 4-tert-butylbenzyl group into target molecules. Understanding its synthesis, handling requirements, and chemical behavior is essential for its safe and effective use in the laboratory.

References

- 1. CAS 18880-00-7: 4-tert-Butylbenzyl bromide | CymitQuimica [cymitquimica.com]

- 2. 1-(Bromomethyl)-4-(1,1-dimethylethyl)benzene | C11H15Br | CID 87836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. 4-tert-Butylbenzyl bromide | 18880-00-7 [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 4-tert-Butylbenzyl bromide, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. 4-tert-ブチルベンジルブロミド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 10. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

A Technical Guide to 4-Butylbenzyl Bromide for Advanced Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 4-Butylbenzyl Bromide (also known as 1-(bromomethyl)-4-butylbenzene), a key intermediate in organic synthesis. We will detail its core chemical and physical properties, outline a standard laboratory-scale synthesis protocol, discuss its characterization, and explore its applications in medicinal chemistry and material science. This document is intended to serve as a practical resource for professionals engaged in complex molecule construction.

Core Compound Identity and Properties

This compound is a substituted aromatic halide valued for its utility as an alkylating agent. The presence of the benzylic bromide makes it highly reactive toward nucleophiles, while the butyl group imparts lipophilicity, a feature often exploited in drug design to modulate solubility and membrane permeability.

Its fundamental molecular characteristics are summarized below.

| Identifier | Value | Source |

| Molecular Formula | C₁₁H₁₅Br | [1] |

| Molecular Weight | 227.14 g/mol | [1] |

| IUPAC Name | 1-(bromomethyl)-4-butylbenzene | [1] |

| CAS Number | 10531-16-5 | [1] |

| Canonical SMILES | CCCCC1=CC=C(C=C1)CBr | [1] |

| InChI Key | XNQBGVFFKGZXJH-UHFFFAOYSA-N | [1] |

Note: This compound should not be confused with its isomer, 4-tert-butylbenzyl bromide (CAS No. 18880-00-7), which has different physical properties due to the branched alkyl chain.[2]

Synthesis of this compound

The most common and efficient method for preparing this compound is through the free-radical bromination of 4-butyltoluene at the benzylic position. This reaction is highly selective for the benzylic C-H bond, which is significantly weaker than the other sp³ C-H bonds in the butyl chain and the sp² C-H bonds of the aromatic ring.

2.1. Underlying Principles

The reaction proceeds via a classic free-radical chain mechanism involving initiation, propagation, and termination steps.

-

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is homolytically cleaved by heat or UV light to generate initial radicals.

-

Propagation: A bromine radical (Br•), generated from N-Bromosuccinimide (NBS), selectively abstracts a hydrogen atom from the benzylic carbon of 4-butyltoluene. This forms a resonance-stabilized benzylic radical. This radical then reacts with a bromine source (Br₂ or NBS) to yield the final product and a new bromine radical, continuing the chain.

-

Causality: NBS is the preferred brominating agent for this type of reaction. It maintains a low, constant concentration of Br₂ in the reaction mixture, which is crucial for minimizing side reactions, such as electrophilic addition to the aromatic ring.

2.2. Visualizing the Synthesis

The following diagram outlines the conversion of 4-butyltoluene to this compound.

References

synthesis of 4-Butylbenzyl Bromide from 4-butyltoluene

An In-depth Technical Guide on the Synthesis of 4-Butylbenzyl Bromide from 4-butyltoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . The primary focus is on the free-radical bromination of the benzylic position, a key transformation in organic synthesis for creating versatile intermediates used in the development of new chemical entities. This document details the reaction mechanism, provides a detailed experimental protocol, summarizes key quantitative data, and outlines safety considerations.

Introduction and Reaction Principle

The conversion of 4-butyltoluene to this compound is a selective halogenation reaction. The target is the benzylic carbon—the carbon atom directly attached to the aromatic ring. The C-H bonds at this position are significantly weaker than other aliphatic C-H bonds in the molecule due to the resonance stabilization of the resulting benzylic radical.[1] This inherent reactivity allows for highly selective substitution under free-radical conditions.

The reagent of choice for this transformation is N-Bromosuccinimide (NBS).[2] Using NBS is advantageous over molecular bromine (Br₂) because it maintains a very low concentration of bromine radicals and molecular bromine throughout the reaction.[3][4] This minimizes competitive and undesirable side reactions, such as electrophilic aromatic substitution on the benzene ring.[2] The reaction is typically initiated by light (photochemical conditions) or by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[3][5]

Reaction Mechanism: Free-Radical Chain Process

The benzylic bromination with NBS proceeds via a free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.[5]

-

Initiation: The reaction begins with the homolytic cleavage of the radical initiator (e.g., AIBN) or the N-Br bond in NBS under heat or UV light, generating a small number of radicals.[6] These radicals then react with trace amounts of HBr to produce the bromine radical (Br•) that starts the chain reaction.

-

Propagation: This is a two-step cyclic process. First, a bromine radical abstracts a hydrogen atom from the benzylic position of 4-butyltoluene. This is the rate-determining step and results in the formation of a resonance-stabilized benzylic radical and hydrogen bromide (HBr).[5] Second, the newly formed benzylic radical reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to yield the desired product, this compound, and a new bromine radical, which continues the chain.[2][7]

-

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical molecule.[5]

Caption: Reaction mechanism of benzylic bromination.

Data Summary

Quantitative data for the reactant and product are summarized below for easy reference.

Table 1: Physical and Chemical Properties of Key Compounds

| Property | 4-butyltoluene (Reactant) | This compound (Product) |

| IUPAC Name | 1-Butyl-4-methylbenzene | 1-(Bromomethyl)-4-butylbenzene[8] |

| CAS Number | 98-51-1 | 10531-16-5[8] |

| Molecular Formula | C₁₁H₁₆ | C₁₁H₁₅Br[8] |

| Molecular Weight | 148.25 g/mol | 227.14 g/mol [8] |

| Appearance | Colorless liquid | Colorless to light yellow liquid |

| Boiling Point | 185-186 °C | 93-94 °C at 1.5 mmHg |

| Density | 0.857 g/mL at 25 °C | 1.236 g/mL at 25 °C |

| Refractive Index | n20/D 1.492 | n20/D 1.545 |

Table 2: Typical Reaction Parameters for Benzylic Bromination

| Parameter | Value / Condition |

| Stoichiometry | 4-butyltoluene (1.0 eq), NBS (1.0 - 1.1 eq) |

| Initiator | AIBN or Benzoyl Peroxide (0.01 - 0.05 eq) |

| Solvent | Carbon tetrachloride (CCl₄), Cyclohexane, or Ethyl Acetate. Note: Supercritical CO₂ is a viable, environmentally benign alternative.[9] |

| Temperature | Reflux temperature of the chosen solvent (e.g., ~77 °C for CCl₄) |

| Reaction Time | 1 - 4 hours (monitor by TLC or GC) |

| Typical Yield | 70 - 90% |

| Work-up | Filtration of succinimide, aqueous wash (e.g., Na₂S₂O₃, brine), drying of organic phase. |

| Purification | Vacuum distillation or flash column chromatography. |

Detailed Experimental Protocol

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials and Reagents:

-

4-butyltoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent

-

Sodium thiosulfate (Na₂S₂O₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Caption: Step-by-step experimental workflow.

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar, combine 4-butyltoluene (1.0 eq), N-Bromosuccinimide (1.05 eq), and a catalytic amount of AIBN (0.02 eq) in an anhydrous solvent (e.g., CCl₄).[5]

-

Attach a reflux condenser and place the flask in a heating mantle.

-

Heat the mixture to reflux with vigorous stirring. If a chemical initiator is not used, the reaction can be initiated with a sunlamp or UV lamp.[5]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete when the dense NBS has been consumed and is replaced by the less dense succinimide, which will float at the surface of the solvent.[5]

-

Once the reaction is complete, cool the flask to room temperature.

-

Filter the mixture to remove the solid succinimide byproduct. Wash the solid with a small amount of fresh solvent to recover any trapped product.

-

Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with a 5% sodium thiosulfate solution (to quench any remaining bromine), water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the solution using a rotary evaporator to obtain the crude this compound.

-

For high purity, the crude product should be purified by vacuum distillation.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the benzylic methylene protons (-CH₂Br) at approximately 4.5 ppm. Aromatic protons will appear in the 7.1-7.4 ppm region, and the signals corresponding to the four-carbon butyl chain will be visible in the upfield region (0.9-2.7 ppm).

-

¹³C NMR Spectroscopy: The spectrum will show a distinct signal for the benzylic carbon (-CH₂Br) around 33-35 ppm, in addition to the signals for the aromatic and butyl carbons.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks in roughly a 1:1 ratio).

Safety Considerations

-

N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Solvents: Carbon tetrachloride (CCl₄) is a known carcinogen and is toxic. All operations should be performed in a well-ventilated fume hood. Consider using safer alternative solvents where possible.

-

Radical Initiators: AIBN and benzoyl peroxide can decompose violently upon heating. Avoid overheating and store them according to safety guidelines.

-

Product: Benzyl bromides are potent lachrymators and are corrosive.[8] They can cause severe skin burns and eye damage.[8] Handle the product with extreme care in a fume hood and wear appropriate PPE.

-

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]

- 3. nbinno.com [nbinno.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. This compound | C11H15Br | CID 12150840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Butylbenzyl Bromide

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-butylbenzyl bromide. Due to the limited availability of direct experimental spectra for this specific compound, this guide utilizes data from structurally analogous molecules to predict the chemical shifts, splitting patterns, and coupling constants. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who utilize NMR spectroscopy for structural elucidation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the benzylic protons, and the protons of the butyl group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.

Table 1: Predicted ¹H NMR Data for this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-a | ~7.30 | Doublet | 2H | ~8.0 |

| H-b | ~7.15 | Doublet | 2H | ~8.0 |

| H-c | ~4.50 | Singlet | 2H | - |

| H-d | ~2.60 | Triplet | 2H | ~7.5 |

| H-e | ~1.60 | Sextet | 2H | ~7.5 |

| H-f | ~1.35 | Sextet | 2H | ~7.5 |

| H-g | ~0.90 | Triplet | 3H | ~7.3 |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for each carbon atom in this compound are summarized below.

Table 2: Predicted ¹³C NMR Data for this compound

| Assignment | Chemical Shift (δ, ppm) |

| C-1 | ~142.0 |

| C-2, C-6 | ~129.0 |

| C-3, C-5 | ~128.8 |

| C-4 | ~136.5 |

| C-7 (CH₂Br) | ~33.5 |

| C-8 (CH₂) | ~35.2 |

| C-9 (CH₂) | ~33.4 |

| C-10 (CH₂) | ~22.3 |

| C-11 (CH₃) | ~13.9 |

Experimental Protocol for NMR Spectroscopy

The following provides a generalized methodology for acquiring high-resolution ¹H and ¹³C NMR spectra of a compound such as this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of deuterated solvents is crucial to avoid large solvent signals that would obscure the analyte's signals.[1]

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shift scale.[2]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

-

The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

The instrument is tuned and locked onto the deuterium signal of the solvent.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, a spectral width of approximately 15 ppm, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is generally performed to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is necessary.

3. Data Processing:

-

The acquired free induction decay (FID) is subjected to a Fourier transform to obtain the frequency-domain spectrum.

-

The spectrum is phased and baseline corrected.

-

The chemical shifts are referenced to the TMS signal at 0 ppm.

-

Integration of the ¹H NMR signals is performed to determine the relative ratios of the different types of protons.

Molecular Structure and NMR Assignments

The chemical structure of this compound with the proposed proton and carbon assignments is illustrated below. This diagram aids in visualizing the correlation between the molecular structure and the predicted NMR data.

Caption: Chemical structure of this compound with atom numbering.

References

An In-depth Technical Guide to the FT-IR Spectroscopic Data of 4-Butylbenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic data for 4-Butylbenzyl Bromide. Due to the limited availability of a publicly accessible, peer-reviewed FT-IR spectrum specifically for this compound, this document presents a detailed analysis of the expected vibrational frequencies based on the known frequencies of its constituent functional groups. The data is supplemented with a thorough experimental protocol for acquiring an FT-IR spectrum of a liquid sample and a logical workflow for spectroscopic analysis.

Data Presentation: Predicted FT-IR Absorption Bands for this compound

The following table summarizes the predicted FT-IR absorption bands for this compound. The predictions are derived from established correlation tables and spectral data of structurally similar compounds, including its isomer 4-tert-butylbenzyl bromide and other para-substituted aromatic compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~ 3080 - 3020 | Medium | C-H Stretch | Aromatic C-H |

| ~ 2955 - 2850 | Strong | C-H Asymmetric & Symmetric Stretch | Aliphatic C-H (Butyl chain) |

| ~ 1610 - 1585 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~ 1515 | Medium | C=C Stretch | Aromatic Ring (para-substitution) |

| ~ 1465 | Medium | CH₂ Scissoring | Aliphatic C-H (Butyl chain) |

| ~ 1380 | Medium-Weak | CH₃ Symmetric Bend | Aliphatic C-H (Butyl chain) |

| ~ 1210 | Medium | C-H Wag | -CH₂-Br |

| ~ 820 | Strong | C-H Out-of-Plane Bend | para-Disubstituted Benzene Ring |

| ~ 650 - 550 | Medium-Strong | C-Br Stretch | Benzyl Bromide |

Experimental Protocols: Acquiring the FT-IR Spectrum

The following protocol outlines the methodology for obtaining a high-quality FT-IR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient method for liquid analysis.

Objective: To acquire the FT-IR spectrum of this compound in the mid-infrared range (4000-400 cm⁻¹).

Materials and Equipment:

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Sample of this compound.

-

Dropper or pipette.

-

Solvent for cleaning (e.g., isopropanol or acetone).

-

Lint-free wipes.

-

Appropriate Personal Protective Equipment (PPE): safety goggles, gloves, lab coat.

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the surface of the ATR crystal using a lint-free wipe soaked in a suitable solvent (e.g., isopropanol).

-

Allow the crystal to air dry completely.

-

-

Background Spectrum Acquisition:

-

With the clean, dry ATR crystal in place, collect a background spectrum. This spectrum of the ambient environment will be automatically subtracted from the sample spectrum.

-

The background scan typically involves co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered by the sample.

-

-

Sample Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample. The parameters for the scan (e.g., number of scans, resolution) should be the same as those used for the background spectrum to ensure proper subtraction. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

-

Data Processing and Analysis:

-

The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Process the spectrum as needed, which may include baseline correction or smoothing.

-

Identify the major absorption peaks and correlate them to the vibrational modes of the functional groups present in this compound.

-

-

Cleaning:

-

After the measurement is complete, carefully clean the this compound from the ATR crystal using a lint-free wipe and an appropriate solvent.

-

Perform a final rinse with the solvent and allow the crystal to dry.

-

Mandatory Visualization

The following diagram illustrates the logical workflow for the FT-IR analysis of a chemical sample like this compound.

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Butylbenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Butylbenzyl Bromide (C₁₁H₁₅Br). It details a typical experimental workflow, explores characteristic fragmentation patterns, and presents relevant quantitative data. This document is intended to serve as a practical resource for the characterization and analysis of this and structurally related compounds.

Introduction to Mass Spectrometry of Benzyl Halides

This compound is a substituted aromatic halide. Mass spectrometry (MS) is a powerful analytical technique for its identification and quantification. When coupled with gas chromatography (GC-MS), it allows for the separation of the analyte from complex mixtures followed by its structural elucidation based on its mass-to-charge ratio (m/z) and fragmentation patterns. Electron Ionization (EI) is the most common ionization technique for this class of compounds, inducing reproducible fragmentation that serves as a molecular fingerprint.

Proposed Experimental Protocol: GC-MS Analysis

A robust and reliable method for the analysis of this compound can be achieved using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system. The following protocol outlines a typical methodology.

2.1 Sample Preparation

-

Solvent Selection: Dissolve the this compound standard or sample in a high-purity volatile solvent such as Dichloromethane, Methanol, or Acetonitrile.

-

Concentration: Prepare a stock solution at a concentration of 1 mg/mL. Create a series of dilutions (e.g., from 1.0 µg/mL to 100 µg/mL) to establish a calibration curve for quantitative analysis.

-

Injection: Use an autosampler for a 1 µL injection into the GC inlet.

2.2 Instrumentation and Parameters

-

GC System: Agilent 7890B GC or equivalent.

-

MS System: Agilent 5977B MSD or equivalent.

-

Column: DB-1 or DB-5ms capillary column (30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250°C.

-

Injection Mode: Split (10:1 ratio).

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Mode: Full Scan from m/z 40 to 350.

-

The following diagram illustrates the general workflow for this GC-MS analysis.

The Solubility of 4-Butylbenzyl Bromide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-butylbenzyl bromide, a key intermediate in various organic syntheses. Due to the existence of isomers, this document addresses both 4-n-butylbenzyl bromide and the more commonly referenced 4-tert-butylbenzyl bromide. The guide details their physicochemical properties, presents a qualitative solubility profile in common organic solvents, and offers standardized experimental protocols for solubility determination. Safety considerations and the practical implications of solubility in synthetic applications are also discussed.

Introduction

This compound is an aromatic organobromine compound utilized as an alkylating agent and an intermediate in the synthesis of pharmaceuticals, agrochemicals, and liquid crystal materials.[1][2] Its solubility in various organic solvents is a critical parameter for reaction kinetics, purification, and formulation development. The compound exists primarily as two isomers: 4-n-butylbenzyl bromide and 4-tert-butylbenzyl bromide, whose structural differences influence their physical properties, including solubility. This guide aims to provide a detailed technical resource on the solubility of these compounds.

Chemical Structures

-

4-n-Butylbenzyl Bromide: Features a straight-chain butyl group.

-

4-tert-Butylbenzyl Bromide: Features a bulky, branched tertiary butyl group.[1]

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical properties. The butyl group and benzene ring contribute to its nonpolar, hydrophobic character, while the bromomethyl group introduces a degree of polarity.[3]

Table 1: Physicochemical Properties of this compound Isomers

| Property | 4-n-Butylbenzyl Bromide | 4-tert-Butylbenzyl Bromide |

| CAS Number | 10531-16-5[2][4] | 18880-00-7[1][5] |

| Molecular Formula | C₁₁H₁₅Br[2][4] | C₁₁H₁₅Br[1] |

| Molecular Weight | 227.14 g/mol [4] | 227.14 g/mol |

| Appearance | Clear colorless to pale yellow liquid[2] | Colorless to light yellow liquid[1][3] |

| Melting Point | -15°C to -10°C[2] | 8°C to 12°C[3][6] |

| Boiling Point | 278-282°C (at 760 mmHg)[2] | 93-94°C (at 1.5 mmHg)[3][6] |

| Density | 1.28-1.32 g/cm³ (at 25°C)[2] | 1.236 g/mL (at 25°C)[3][6] |

Solubility Profile

Quantitative solubility data for this compound is not widely published. However, based on its chemical structure and available qualitative descriptions, a general solubility profile can be established following the principle of "like dissolves like".[7][8] The compound's significant nonpolar character, owing to the benzene ring and butyl group, dictates its high solubility in nonpolar and moderately polar aprotic organic solvents and its insolubility in polar protic solvents like water.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Expected Solubility | Reference |

| Hexane | Nonpolar, Aprotic | Soluble / Miscible | Principle-based |

| Toluene | Nonpolar, Aprotic | Soluble / Miscible | Principle-based |

| Diethyl Ether | Weakly Polar, Aprotic | Soluble / Miscible | [1][2] |

| Dichloromethane (DCM) | Polar, Aprotic | Miscible | [2] |

| Chloroform | Polar, Aprotic | Soluble | [1] |

| Tetrahydrofuran (THF) | Polar, Aprotic | Miscible | [2] |

| Ethyl Acetate | Polar, Aprotic | Slightly Soluble | [6][9] |

| Acetone | Polar, Aprotic | Soluble | Principle-based |

| Acetonitrile (ACN) | Polar, Aprotic | Soluble | [10] |

| Ethanol | Polar, Protic | Slightly Soluble | Principle-based |

| Methanol | Polar, Protic | Slightly Soluble | Principle-based |

| Water | Polar, Protic | Insoluble | [1][2] |

Note: This table is based on qualitative reports and chemical principles. Actual quantitative solubility should be determined experimentally.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for process development and optimization. Below are detailed methodologies for both qualitative and quantitative assessment.

Protocol for Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a specific solvent.

-

Preparation: Label a series of small, dry test tubes, one for each solvent to be tested.

-

Sample Addition: Add approximately 25 mg (or a pea-sized amount) of this compound to each test tube.[11]

-

Solvent Addition: Add the selected solvent (e.g., hexane, water, ethanol) to the corresponding test tube in 0.5 mL increments.

-

Mixing: After each addition, cap and shake the test tube vigorously for 10-20 seconds.[11][12]

-

Observation: Visually inspect the tube for dissolution.

-

Soluble/Miscible: The solid completely disappears, or the liquid forms a single homogeneous phase.

-

Partially Soluble: A portion of the compound dissolves, but some remains undissolved.

-

Insoluble/Immiscible: The compound does not dissolve, or two distinct liquid phases are observed.[12]

-

-

Documentation: Record the observations for each solvent. Continue adding solvent up to a total volume of 3 mL to confirm insolubility.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound at a specific temperature.[7]

-

System Preparation: Add an excess amount of this compound to a flask containing a known volume of the chosen solvent. The excess solid ensures that a saturated solution is formed.

-

Equilibration: Seal the flask and place it in a constant-temperature shaker bath (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the saturated solution from the excess solid, the sample should be centrifuged or filtered using a syringe filter compatible with the solvent.

-

Quantification: Carefully extract an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent and analyze its concentration using a calibrated analytical method such as:

-

High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable.

-

Nuclear Magnetic Resonance (NMR) by adding a known amount of an internal standard.[7]

-

-

Calculation: Calculate the solubility from the measured concentration, expressing the result in units such as mg/mL, mol/L, or g/100g of solvent.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for qualitative solubility assessment.

Role in Synthetic Chemistry

This compound is a classic electrophile used for benzylation, a key reaction in protecting group chemistry and carbon-carbon bond formation. Its solubility in aprotic organic solvents is crucial for these reactions to proceed efficiently.

Caption: General reaction pathway involving this compound.

Safety and Handling

This compound and its isomers are hazardous materials.

-

Corrosivity: The compound causes severe skin burns and eye damage.[4][5][13]

-

Lachrymator: Like its parent compound benzyl bromide, it is a strong lachrymator, meaning it is intensely irritating to the eyes and mucous membranes.[10][14]

-

Handling: Always handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Store under an inert atmosphere as it can hydrolyze in the presence of moisture.[2]

Conclusion

This compound is a hydrophobic, nonpolar compound that exhibits high solubility in a range of common aprotic organic solvents such as ethers, chlorinated hydrocarbons, and aromatic hydrocarbons. It is largely insoluble in water. This solubility profile makes it highly suitable for use in organic synthesis, where reactions are typically conducted in non-aqueous media. For any application, it is recommended that researchers perform experimental verification of solubility using standardized protocols, such as the shake-flask method, to obtain precise quantitative data relevant to their specific process conditions.

References

- 1. CAS 18880-00-7: 4-tert-Butylbenzyl bromide | CymitQuimica [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-tert-Butylbenzyl bromide | 18880-00-7 [chemicalbook.com]

- 4. This compound | C11H15Br | CID 12150840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. 4-tert-Butylbenzyl bromide | 18880-00-7 [amp.chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. Khan Academy [khanacademy.org]

- 9. researchgate.net [researchgate.net]

- 10. Benzyl Bromide [commonorganicchemistry.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.ws [chem.ws]

- 13. cdnisotopes.com [cdnisotopes.com]

- 14. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

Fundamental Reactivity of the Benzylic Bromide in C11H15Br: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of the benzylic bromide functional group within the chemical formula C11H15Br. For the purpose of this guide, we will focus on the representative isomer, 1-bromo-1-phenylpentane , a secondary benzylic bromide that encapsulates the core reactivity principles of this class of compounds. The inherent reactivity of the benzylic position, attributed to the resonance stabilization of intermediates, makes these compounds valuable precursors in organic synthesis, particularly in the development of novel therapeutic agents.

Synthesis of 1-bromo-1-phenylpentane

The synthesis of 1-bromo-1-phenylpentane can be achieved through the bromination of the corresponding alcohol, 1-phenylpentan-1-ol. This transformation is a standard method for the preparation of alkyl halides.

Synthetic Pathway

The reaction proceeds via the protonation of the hydroxyl group of the alcohol by a strong acid, such as hydrobromic acid (HBr) generated in situ from sodium bromide and sulfuric acid, followed by a nucleophilic substitution where the bromide ion displaces a water molecule.

Experimental Protocol: Bromination of 1-phenylpentan-1-ol

The following protocol is a representative procedure for the synthesis of a secondary benzylic bromide from its corresponding alcohol.[1]

Materials:

-

1-phenylpentan-1-ol

-

Sodium bromide (NaBr)

-

Concentrated sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated brine solution (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-phenylpentan-1-ol in diethyl ether.

-

Add sodium bromide to the solution.

-

Cool the flask in an ice bath and slowly add concentrated sulfuric acid with stirring.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours.

-

Allow the reaction mixture to cool to room temperature and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude 1-bromo-1-phenylpentane.

-

The product can be further purified by vacuum distillation.

Nucleophilic Substitution Reactions

Benzylic bromides are highly susceptible to nucleophilic substitution reactions, proceeding through either an S(_N)1 or S(_N)2 mechanism, or a combination of both. The specific pathway is influenced by the structure of the benzylic bromide, the nature of the nucleophile, the solvent, and the reaction temperature.[2][3] As a secondary benzylic bromide, 1-bromo-1-phenylpentane can undergo both S(_N)1 and S(_N)2 reactions.

S(_N)1 Reactivity

The S(_N)1 (Substitution Nucleophilic Unimolecular) mechanism is favored under solvolytic conditions (polar protic solvents) and with weak nucleophiles. The rate-determining step is the formation of a resonance-stabilized benzylic carbocation.

Quantitative Data for a Representative S(_N)1 Reaction:

| Solvent (v/v) | Relative Rate (k_rel) |

| 80% Ethanol / 20% Water | 1.00 |

| 60% Ethanol / 40% Water | 13.6 |

| 40% Ethanol / 60% Water | 283 |

| 20% Ethanol / 80% Water | 9810 |

| Formic Acid | 13400 |

| Data is representative and adapted from studies on similar secondary benzylic halides. |

S(_N)2 Reactivity

The S(_N)2 (Substitution Nucleophilic Bimolecular) mechanism is favored with strong, non-bulky nucleophiles in polar aprotic solvents. This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry if the carbon is chiral.

Quantitative Data for a Representative S(_N)2 Reaction:

The following table shows the relative rates of reaction of 1-phenylethyl bromide with different nucleophiles in acetone, a polar aprotic solvent, which is indicative of S(_N)2 reactivity.

| Nucleophile | Relative Rate (k_rel) |

| Cl⁻ | 1.0 |

| Br⁻ | 2.5 |

| I⁻ | 10.0 |

| N₃⁻ | 200 |

| CN⁻ | 300 |

| Data is representative and adapted from studies on similar secondary benzylic halides. |

Experimental Protocol: Nucleophilic Substitution with Azide

This protocol describes a typical S(_N)2 reaction of a benzylic bromide with sodium azide.[4][5]

Materials:

-

1-bromo-1-phenylpentane

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Water

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve 1-bromo-1-phenylpentane in DMF.

-

Add sodium azide to the solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the azide product.

Elimination Reactions

In the presence of a strong, sterically hindered base, benzylic bromides can undergo elimination reactions to form alkenes. For secondary benzylic bromides like 1-bromo-1-phenylpentane, the E2 (Elimination Bimolecular) mechanism is prevalent.

E2 Reactivity

The E2 reaction is a concerted, one-step process where the base abstracts a proton from a carbon adjacent to the carbon bearing the bromine, while the bromide ion departs simultaneously. The regioselectivity of the elimination (Zaitsev vs. Hofmann product) is dependent on the steric bulk of the base.

Quantitative Data for Representative E2 Reactions:

The product distribution in E2 reactions is highly dependent on the base used. The following table illustrates the effect of the base on the regioselectivity of elimination for a model secondary alkyl bromide.

| Substrate | Base | Hofmann Product (%) | Zaitsev Product (%) |

| 2-Bromopentane | Sodium Ethoxide (NaOEt) | 28 | 72 |

| 2-Bromopentane | Potassium tert-Butoxide (KOtBu) | 71 | 29 |

| Data is representative for a typical secondary alkyl bromide and illustrates the principle of regioselectivity.[6] |

Experimental Protocol: Elimination with Potassium tert-Butoxide

This protocol outlines a typical E2 elimination using a strong, sterically hindered base to favor the Hofmann product.[6][7]

Materials:

-

1-bromo-1-phenylpentane

-

Potassium tert-butoxide (KOtBu)

-

tert-Butanol

-

Water

-

Pentane

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve potassium tert-butoxide in tert-butanol.

-

Add 1-bromo-1-phenylpentane to the solution and heat the mixture to reflux.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and add water.

-

Extract the product with pentane.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent by distillation to obtain the alkene product.

Competition Between Substitution and Elimination

For secondary benzylic bromides, there is often a competition between S(_N)1/S(_N)2 and E1/E2 pathways. The outcome of the reaction is determined by a careful choice of reaction conditions.

Factors Influencing the Reaction Pathway:

-

Nucleophile/Base Strength and Steric Hindrance: Strong, non-bulky nucleophiles favor S(_N)2. Strong, bulky bases favor E2. Weak nucleophiles/bases in polar protic solvents favor S(_N)1/E1.[2][3]

-

Solvent: Polar aprotic solvents favor S(_N)2, while polar protic solvents favor S(_N)1.

-

Temperature: Higher temperatures generally favor elimination over substitution.

Conclusion

The benzylic bromide in C11H15Br, exemplified by 1-bromo-1-phenylpentane, exhibits a rich and versatile reactivity. Its propensity to undergo nucleophilic substitution and elimination reactions makes it a valuable intermediate in the synthesis of a wide range of organic molecules. A thorough understanding of the factors that govern the competition between S(_N)1, S(_N)2, and E2 pathways is crucial for researchers and drug development professionals to effectively utilize this class of compounds in the design and synthesis of new chemical entities with potential therapeutic applications. The provided protocols and data serve as a foundational guide for the practical application of these fundamental reactivity principles.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 5. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to the Electrophilicity of 4-Butylbenzyl Bromide's Benzylic Carbon

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Foreword: Beyond Reactivity—Predictive Control in Synthesis

In the landscape of modern organic synthesis and drug development, the molecule 4-butylbenzyl bromide represents more than a simple alkylating agent. It is a model system for understanding the nuanced interplay of electronic and steric effects that govern reaction outcomes. The electrophilicity of its benzylic carbon—the focal point of its reactivity—is a critical parameter that dictates its utility as a synthetic building block. An imprecise understanding of this parameter leads to suboptimal reaction conditions, impurity formation, and stalled development timelines.

This guide provides a deep dive into the theoretical and practical assessment of the electrophilicity of this compound. We move beyond mere description to offer a framework for predictive control. By synthesizing established principles of physical organic chemistry with modern analytical and computational techniques, this document serves as both a reference and a practical manual for the discerning scientist. Our objective is to empower researchers to not only use this reagent effectively but to strategically manipulate its reactivity to achieve their synthetic goals with precision and confidence.

The Theoretical Framework: Reactivity of the Benzylic Position

The benzylic carbon of this compound is a privileged site for nucleophilic attack. Its reactivity is a consequence of the attached bromine atom—an excellent leaving group—and its proximity to the π-system of the benzene ring.[1] Nucleophilic substitution at this position can proceed via two distinct mechanisms: the unimolecular (S(_N)1) and the bimolecular (S(_N)2) pathways.[2][3] The operative mechanism is dictated by the reaction conditions (solvent, nucleophile strength) and, crucially, by the electronic nature of the aromatic ring.

The S(_N)1 mechanism involves the formation of a planar benzylic carbocation intermediate, which is significantly stabilized by resonance delocalization of the positive charge into the aromatic ring. The S(_N)2 mechanism, conversely, is a concerted process where the nucleophile attacks the benzylic carbon as the bromide departs, proceeding through a trigonal bipyramidal transition state.[4][5]

Figure 1: Competing S(_N)1 and S(_N)2 pathways at the benzylic carbon.

The electrophilicity of the benzylic carbon is thus a measure of its susceptibility to nucleophilic attack. This is directly influenced by the substituents on the aromatic ring. The Hammett equation provides a powerful quantitative tool for correlating substituent effects with reaction rates.[6][7] The core relationship is given by:

log(k/k₀) = σρ

Where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant.

-

σ (sigma) is the substituent constant, which depends only on the specific substituent and its position (meta or para).

-

ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.[6]

A negative ρ value indicates a buildup of positive charge in the transition state, as seen in S(_N)1 reactions, while a smaller (often still negative) ρ value is typical for S(_N)2 reactions.[8]

The Role of the 4-Butyl Substituent

The n-butyl group at the para position exerts a modest, yet significant, influence on the electrophilicity of the benzylic carbon through a combination of electronic and steric effects.

Electronic Effects

The n-butyl group is a weak electron-donating group (EDG). It donates electron density to the aromatic ring primarily through two mechanisms:

-

Inductive Effect (+I): Alkyl groups are less electronegative than sp²-hybridized carbon atoms of the benzene ring, leading to a net push of electron density into the ring.

-

Hyperconjugation: The σ-electrons of the C-H and C-C bonds of the butyl group can overlap with the π-system of the ring, further increasing its electron density.

This donation of electron density has opposing effects on the S(_N)1 and S(_N)2 pathways.

-

For the S(_N)1 Pathway: The EDG stabilizes the benzylic carbocation intermediate, lowering the activation energy of the rate-determining step and thus increasing the reaction rate.[8]

-

For the S(_N)2 Pathway: The increased electron density on the aromatic ring is relayed to the benzylic carbon, slightly reducing its partial positive charge (δ+). This makes the carbon less electrophilic and decreases its reactivity toward nucleophiles in a concerted mechanism.

Therefore, the presence of the 4-butyl group is expected to accelerate S(_N)1 reactions and slightly retard S(_N)2 reactions compared to unsubstituted benzyl bromide.

Steric Effects

The n-butyl group is more sterically demanding than a hydrogen or methyl group. However, being a straight-chain alkyl group in the para position, its steric bulk is directed away from the reaction center. Consequently, it does not significantly hinder the "backside attack" required for the S(_N)2 mechanism.[4] Its steric influence is minimal compared to a branched group like tert-butyl.[9][10][11][12]

Quantitative Assessment of Electrophilicity

| Substituent (X) at para-position | Hammett Constant (σp) | Relative Solvolysis Rate (kₓ / kH) (Estimated) | Effect on Benzylic Carbon |

| -NO₂ | +0.78 | ~0.001 | Strongly Deactivated (More Electrophilic) |

| -H | 0.00 | 1 | Reference |

| -CH₃ (proxy for -C₄H₉) | -0.17 | ~5-10 | Weakly Activated (Less Electrophilic) |

| -OCH₃ | -0.27 | ~100 | Strongly Activated (Much Less Electrophilic) |

| Table 1: Estimated relative solvolysis rates of para-substituted benzyl halides based on Hammett constants. The rates reflect the stability of the carbocation intermediate, not the intrinsic electrophilicity of the starting material's carbon center. |

The data clearly indicates that the 4-butyl group, like the 4-methyl group, activates the substrate towards S(_N)1 reactions by stabilizing the positive charge development in the transition state. This makes the benzylic carbon less inherently electrophilic in its ground state but results in a more reactive system under conditions favoring carbocation formation.

Experimental Protocol: Kinetic Analysis by HPLC

To empirically determine the electrophilicity of this compound, a kinetic study measuring its reaction rate with a standard nucleophile is the gold standard. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose, allowing for the separation and quantification of the reactant and product over time.[3][14][15]

Objective: To determine the second-order rate constant (k₂) for the reaction of this compound with sodium azide in acetone at 25°C.

Reaction: 4-Bu-C₆H₄CH₂Br + NaN₃ → 4-Bu-C₆H₄CH₂N₃ + NaBr

Materials and Instrumentation

-

This compound (≥98% purity)

-

Sodium Azide (NaN₃, ≥99.5% purity)

-

Acetone (HPLC grade, anhydrous)

-

Dodecane (Internal Standard, ≥99% purity)

-

HPLC system with UV detector (e.g., monitoring at 220 nm)

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Thermostatted reaction vessel or water bath (25.0 ± 0.1°C)

-

Volumetric flasks, pipettes, and autosampler vials

Step-by-Step Methodology

-

Preparation of Stock Solutions:

-

Substrate Solution: Accurately prepare a 0.1 M solution of this compound in acetone containing 0.05 M dodecane as an internal standard. Causality: The internal standard corrects for variations in injection volume, ensuring accurate quantification.

-

Nucleophile Solution: Accurately prepare a 0.2 M solution of sodium azide in acetone. Note: NaN₃ has limited solubility in acetone; ensure complete dissolution, potentially with gentle warming, before allowing it to equilibrate to the reaction temperature.

-

-

Reaction Initiation:

-

Place equal, known volumes (e.g., 10.0 mL) of both the substrate and nucleophile stock solutions in separate sealed containers within the thermostat for at least 20 minutes to ensure thermal equilibrium.

-

To start the reaction, rapidly add the nucleophile solution to the substrate solution with vigorous stirring. Start a timer immediately. This creates a reaction mixture with initial concentrations of [Substrate] = 0.05 M and [Nucleophile] = 0.1 M. Causality: Using a pseudo-first-order condition with excess nucleophile simplifies the kinetic analysis.

-

-

Sample Quenching and Analysis:

-

At timed intervals (e.g., t = 2, 5, 10, 20, 30, 45, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

-

Immediately quench the aliquot by diluting it into a larger volume (e.g., 900 µL) of cold mobile phase in an HPLC vial. Causality: Rapid dilution and cooling effectively stops the reaction, preserving the concentration profile at that specific time point.

-

Analyze the quenched samples by HPLC. The mobile phase (e.g., 70:30 Acetonitrile:Water) and flow rate (e.g., 1.0 mL/min) should be optimized to achieve baseline separation of this compound, 4-butylbenzyl azide, and the internal standard.

-

-

Data Analysis:

-

For each chromatogram, calculate the ratio of the peak area of this compound to the peak area of the dodecane internal standard.

-

Plot the natural logarithm of this peak area ratio (ln(Area_Ratio)) versus time (in seconds).

-

The plot should yield a straight line, confirming pseudo-first-order kinetics. The slope of this line is equal to -k', the pseudo-first-order rate constant.

-

Calculate the second-order rate constant (k₂) using the relationship: k₂ = k' / [NaN₃]initial .

-

Figure 2: Experimental workflow for kinetic analysis via HPLC.

Computational Insights into Electrophilicity

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to probe the intrinsic electronic properties of molecules without empirical measurements.[16][17] The electrophilicity of the benzylic carbon is directly related to the energy and distribution of the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the LUMO is predominantly localized on the C-Br antibonding orbital (σ*). A lower LUMO energy indicates a more electrophilic center, as the molecule can more readily accept electrons from a nucleophile.

Furthermore, a global electrophilicity index (ω) can be calculated, which provides a quantitative measure of an electrophile's ability to accept electron density.[18][19] It is defined by the Parr equation:

ω = μ² / 2η

Where:

-

μ is the electronic chemical potential (approximated as (E_HOMO + E_LUMO)/2).

-

η is the chemical hardness (approximated as E_LUMO - E_HOMO).

DFT calculations would confirm that the electron-donating butyl group raises the energy of the HOMO and, to a lesser extent, the LUMO compared to unsubstituted benzyl bromide. This would result in a slightly lower electrophilicity index (ω), corroborating the experimental expectation that the benzylic carbon is less electron-deficient in the ground state.

Conclusion and Practical Implications

The electrophilicity of the benzylic carbon in this compound is a finely tuned property governed by the electron-donating nature of the para-butyl substituent. This group enhances the substrate's reactivity under S(_N)1 conditions by stabilizing the resultant carbocation, while slightly diminishing its reactivity under S(_N)2 conditions by reducing the ground-state partial positive charge on the benzylic carbon.

For the synthetic chemist, this understanding is paramount.

-

To favor S(_N)1 pathways (e.g., with weak nucleophiles in polar protic solvents), the 4-butyl group provides a modest rate acceleration compared to the unsubstituted analogue.

-

To achieve clean S(_N)2 reactions (e.g., with strong nucleophiles in polar aprotic solvents), one must recognize that the 4-butyl group renders the substrate slightly less reactive than benzyl bromide itself, potentially requiring slightly more forcing conditions (e.g., higher concentration or temperature) to achieve comparable reaction times.

By leveraging the principles and methodologies outlined in this guide, researchers in drug discovery and process development can approach the use of this compound with a predictive and quantitative mindset, ensuring efficient, selective, and robust synthetic outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. Unit 4: Free Energy Relationships [research.cm.utexas.edu]

- 8. web.viu.ca [web.viu.ca]

- 9. 4-tert-Butylbenzyl bromide 97 18880-00-7 [sigmaaldrich.com]

- 10. H26991.06 [thermofisher.com]

- 11. 4-tert-Butylbenzyl Bromide | CymitQuimica [cymitquimica.com]

- 12. 1-(Bromomethyl)-4-(1,1-dimethylethyl)benzene | C11H15Br | CID 87836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. ch.ic.ac.uk [ch.ic.ac.uk]

- 14. A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03835C [pubs.rsc.org]

- 15. Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. [wisdomlib.org]

- 16. researchgate.net [researchgate.net]

- 17. Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nanobioletters.com [nanobioletters.com]

- 19. researchgate.net [researchgate.net]

Stability and Storage of 4-Butylbenzyl Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Butylbenzyl Bromide and its closely related analogue, 4-tert-Butylbenzyl Bromide. Due to the structural similarity, the stability data and handling precautions for 4-tert-Butylbenzyl Bromide are considered highly relevant and transferable to this compound. This document is intended to equip laboratory personnel with the necessary knowledge to ensure the chemical integrity and safe handling of this important reagent.

Core Stability Profile